4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate
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Overview
Description
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C19H28N2O4 . It is a piperazine derivative characterized by the presence of benzyl, tert-butyl, and ethyl groups attached to the piperazine ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with benzyl and tert-butyl groups under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Benzyl 4-tert-Butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate
- 4-Benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
- 1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate
Comparison: Compared to similar compounds, 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate is unique due to its specific combination of benzyl, tert-butyl, and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-16-13-20(11-12-21(16)18(23)25-19(2,3)4)17(22)24-14-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKZOYOTQYAOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744860 |
Source
|
Record name | 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-33-7 |
Source
|
Record name | 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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